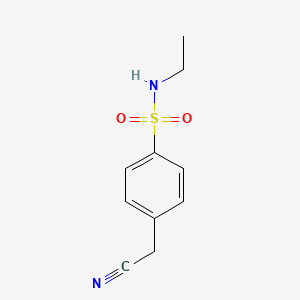

4-(cyanomethyl)-N-ethylbenzenesulfonamide

Description

Properties

Molecular Formula |

C10H12N2O2S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

4-(cyanomethyl)-N-ethylbenzenesulfonamide |

InChI |

InChI=1S/C10H12N2O2S/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6,12H,2,7H2,1H3 |

InChI Key |

APCGRNTYTIDNJE-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyanomethyl)-N-ethylbenzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with a cyanomethylating agent. One common method is the reaction of N-ethylbenzenesulfonamide with chloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(cyanomethyl)-N-ethylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(cyanomethyl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of the cyanomethyl group can yield primary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Primary amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-(cyanomethyl)-N-ethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyanomethyl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. The cyanomethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(cyanomethyl)-N-ethylbenzenesulfonamide with structurally related sulfonamide derivatives, highlighting substituent variations and their implications:

| Compound Name | Substituents (Benzene Ring) | N-Substituent | Key Properties/Activities | References |

|---|---|---|---|---|

| 4-(Cyanomethyl)-N-ethylbenzenesulfonamide | -CH₂CN | -C₂H₅ | High polarity, potential enzyme inhibition | [4, 5] |

| 4-(Bromomethyl)-N-ethylbenzenesulfonamide | -CH₂Br | -C₂H₅ | Precursor for further substitution | [5] |

| N-Benzyl-N-ethyl-4-methylbenzenesulfonamide | -CH₃ | -C₂H₅, -CH₂Ph | Enhanced lipophilicity, diuretic activity | [10] |

| 4-Amino-N-(4-ethylphenyl)benzenesulfonamide | -NH₂ | -(C₆H₄-C₂H₅) | Hydrogen-bonding capacity, antimicrobial | [12] |

| (E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | -CH₃ (para), -CH=N-(4-ClC₆H₄) | -H | Antimicrobial, halogen-enhanced activity | [14] |

| 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide | -CH₃ (para), -SO₂NH-(oxazolyl) | -H | Dual sulfonamide-oxazole motif, antimicrobial | [2] |

Key Research Findings

Substituent Position Matters: Para-substituted sulfonamides (e.g., cyanomethyl, methyl) generally show higher activity than meta-substituted analogs due to optimal steric and electronic alignment with biological targets .

Hybrid Structures Enhance Efficacy : Combining sulfonamides with oxazole () or benzylidene groups () broadens antimicrobial spectra and potency .

N-Substituents Modulate Selectivity : Bulky N-ethyl or N-benzyl groups reduce off-target interactions, as demonstrated in diuretic and DPP-IV inhibitor studies .

Biological Activity

4-(Cyanomethyl)-N-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 240.29 g/mol |

| IUPAC Name | 4-(cyanomethyl)-N-ethylbenzenesulfonamide |

| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)NCC#N |

The biological activity of 4-(cyanomethyl)-N-ethylbenzenesulfonamide is largely attributed to its ability to interact with specific molecular targets:

- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have indicated that sulfonamides can act as inhibitors of carbonic anhydrases, which are vital for various physiological processes. For example, derivatives similar to 4-(cyanomethyl)-N-ethylbenzenesulfonamide have shown significant inhibition against CA IX, associated with cancer progression .

- Anticancer Activity : In vitro studies have demonstrated that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation at low micromolar concentrations .

- Antimicrobial Effects : The compound has also been evaluated for its antibacterial properties. Studies suggest that it can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, indicating potential for use in treating bacterial infections .

Case Studies

- Anticancer Activity : In a study examining various benzenesulfonamides, compounds similar to 4-(cyanomethyl)-N-ethylbenzenesulfonamide were tested against MDA-MB-231 cells. The results showed a significant increase in apoptotic cells (22-fold increase in annexin V-FITC positive cells) compared to controls, demonstrating strong anticancer potential .

- Antimicrobial Activity : Another study reported that sulfonamide derivatives exhibited notable antibacterial activity at concentrations around 50 μg/mL, with significant inhibition rates against S. aureus (80.69%) and K. pneumoniae (69.74%). This highlights their potential as therapeutic agents against resistant bacterial strains .

Comparative Analysis

The efficacy of 4-(cyanomethyl)-N-ethylbenzenesulfonamide can be compared with other related compounds:

| Compound | Anticancer Activity (IC50) | Antibacterial Activity (%) |

|---|---|---|

| 4-(Cyanomethyl)-N-ethylbenzenesulfonamide | 1.52–6.31 μM | S. aureus: 80.69% |

| Sulfonamide A | 3.5 μM | S. aureus: 75% |

| Sulfonamide B | 5 μM | K. pneumoniae: 70% |

Q & A

Q. What are the standard synthetic routes for 4-(cyanomethyl)-N-ethylbenzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or sulfonylation. A representative method involves reacting 4-(cyanomethyl)benzenesulfonyl chloride with ethylamine in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C . Optimization includes:

Q. How can researchers validate the structural integrity of 4-(cyanomethyl)-N-ethylbenzenesulfonamide post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm the presence of the cyanomethyl group (δ ~3.5–4.0 ppm for CH2CN) and ethyl substituent (δ ~1.2 ppm for CH3).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C10H12N2O2S).

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

- Enzyme inhibition : Test against carbonic anhydrase or kinases due to sulfonamide’s known role in active-site binding.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.

- Solubility : Determine in DMSO/PBS mixtures to guide dosing in cellular assays .

Advanced Research Questions

Q. How does the cyanomethyl group influence the compound’s electronic properties and reactivity?

Computational studies (e.g., DFT at the B3LYP/6-31G* level) reveal:

- Electron-withdrawing effects : The cyanomethyl group decreases electron density on the benzene ring, enhancing electrophilic substitution at the para position.

- Reactivity in cross-coupling : The CH2CN moiety can act as a directing group in Suzuki-Miyaura reactions, enabling diversification of the core structure .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies often arise from solvent polarity or pH variations. Mitigate by:

- Standardized protocols : Use USP buffers (pH 1.2–7.4) and DLS to measure hydrodynamic diameter.

- Co-solvent systems : Test PEG-400 or cyclodextrins to improve aqueous solubility.

- Thermodynamic vs. kinetic solubility : Compare shake-flask (thermodynamic) and nephelometry (kinetic) methods .

Q. How can crystallographic data refine the understanding of its binding interactions?

Q. What mechanistic insights explain its activity in enzyme inhibition assays?

Employ:

- Kinetic studies : Measure K_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Molecular docking (AutoDock Vina) : Simulate binding poses with catalytic residues (e.g., Zn²+ in carbonic anhydrase).

- SAR analysis : Compare with analogs (e.g., 4-nitro or 4-fluoro derivatives) to identify critical substituents .

Methodological Guidance for Contradictory Data

Q. How to address conflicting results in biological activity across cell lines?

- Dose-response curves : Test a wider concentration range (0.1–200 µM) to identify off-target effects.

- Proteomic profiling : Use LC-MS/MS to detect protein targets differentially expressed in sensitive vs. resistant lines.

- Metabolic stability : Assess cytochrome P450 metabolism via liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.